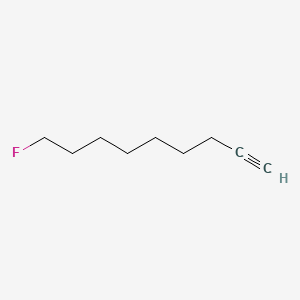
9-Fluoro-1-nonyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-fluoronon-1-yne is an organic compound with the molecular formula C9H15F It is a fluorinated alkyne, characterized by the presence of a fluorine atom attached to a non-1-yne structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoronon-1-yne typically involves the fluorination of non-1-yne. One common method is the reaction of non-1-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 9-fluoronon-1-yne may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive fluorinating agents. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
9-fluoronon-1-yne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to a fluorinated alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Fluorinated alkenes or alkanes.
Substitution: Compounds with various functional groups replacing the fluorine atom.
科学研究应用
9-fluoronon-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of fluorinated biomolecules and their interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 9-fluoronon-1-yne exerts its effects depends on the specific reaction or application. In general, the presence of the fluorine atom can influence the reactivity and stability of the compound. Fluorine’s high electronegativity can affect the electron distribution in the molecule, leading to unique reactivity patterns. The molecular targets and pathways involved would vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
9-fluorenone: A related compound with a ketone functional group instead of an alkyne.
9-fluorononane: A saturated analog without the alkyne functionality.
9-fluoronon-2-yne: A positional isomer with the alkyne group at a different position.
Uniqueness
9-fluoronon-1-yne is unique due to the combination of the fluorine atom and the alkyne functionality. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it valuable for various applications in research and industry.
属性
CAS 编号 |
463-19-4 |
|---|---|
分子式 |
C9H15F |
分子量 |
142.21 g/mol |
IUPAC 名称 |
9-fluoronon-1-yne |
InChI |
InChI=1S/C9H15F/c1-2-3-4-5-6-7-8-9-10/h1H,3-9H2 |
InChI 键 |
IAJHEMNFBQPVCL-UHFFFAOYSA-N |
规范 SMILES |
C#CCCCCCCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



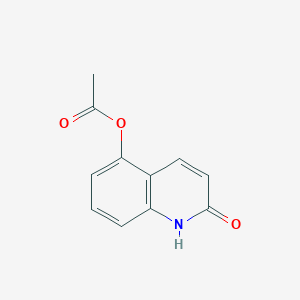
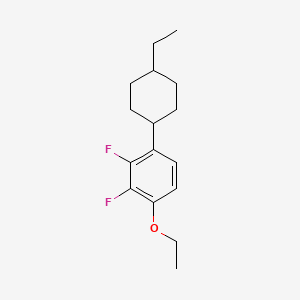
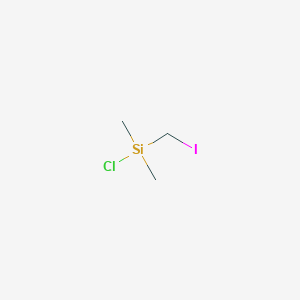
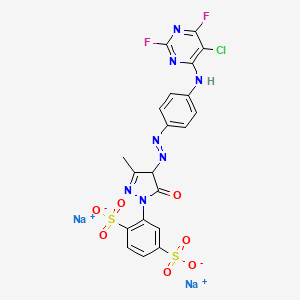
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
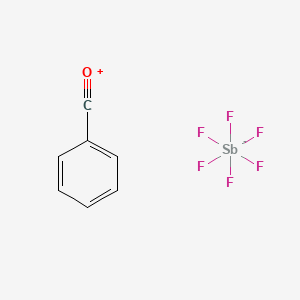
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
![Pentafluorophenyl 4-[5-[4-(Pentyloxy)phenyl]-3-isoxazolyl]benzoate](/img/structure/B13417447.png)


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)

